molecular formula C6H5ClN2S B1369712 2-Chloropyridine-4-carbothioamide CAS No. 91447-89-1

2-Chloropyridine-4-carbothioamide

Cat. No. B1369712
CAS RN: 91447-89-1
M. Wt: 172.64 g/mol
InChI Key: SXOBQZFUVLZZCG-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S and a molecular weight of 172.63 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2nd position and a carbothioamide group at the 4th position . The highest occupied molecular orbital (HOMO) of 2-chloropyridine, a related compound, consists of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.63 . The adiabatic ionization energy of 2-chloropyridine, a related compound, was determined to be 9.4743 ± 0.0005 eV .

Scientific Research Applications

Molecular Properties and Conformations

  • Electric Dipole Moments and Conformations: The electric dipole moments of compounds including pyridine carbothioamides were measured, and the data analyzed to infer molecular solute conformations. This research is significant in understanding the physical and chemical properties of these compounds, which can be crucial in various scientific applications (Pappalardo & Gruttadauria, 1974).

Interaction with Other Compounds

  • Complexes with Organotin: Research on the complexes of pyridine-2-carbothioamide with various organotin compounds has shown that the chelating agent binds to the tin(IV) atom. This research helps in understanding how certain organotin compounds may cause enzyme deactivation via tin-sulphur bonds (Smith & Khoo Lian Ee, 1980).

Medicinal Applications

  • Antimycobacterial and Antifungal Activity: A study focused on the synthesis of 2-benzylthiopyridine-4-carbothioamide derivatives, investigating their antimycobacterial and antifungal activities. The study found a relation between the benzylthio moiety and antimycobacterial activity, and the carbothioamide group and antifungal activity. This highlights potential therapeutic applications (Klimešová et al., 1999).

Biochemical Interactions

  • DNA and Protein Binding: Another study explored the interaction of carbothioamide ruthenium(II) complexes with calf-thymus DNA. The findings suggest potential applications in biochemistry and molecular biology, particularly in understanding the intercalation mechanism with DNA (Muthuraj & Umadevi, 2018).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives: A study on the synthesis of various carbothioamide derivatives provides insights into the chemical properties and potential applications of these compounds in synthetic chemistry (Darehkordi & Ghazi, 2013).

Potential in Energy Storage

  • Nanomaterials for Energy Storage: Research involving the synthesis of VO-acetylacetonate coordination system with pyridine carbothioamide and its application in electrochemical supercapacitors demonstrates the potential of these compounds in energy storage technologies (Ehsani et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-4-carbothioamide is the enzyme urease . Urease is a crucial enzyme in ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .

Mode of Action

This compound interacts with urease, inhibiting its action . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This interaction disrupts the normal function of the enzyme, leading to a decrease in the survival of ureolytic bacteria .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a critical biochemical pathway in ureolytic bacteria . The disruption of this pathway leads to a decrease in the production of ammonia, a byproduct of urea hydrolysis, which is essential for the survival and proliferation of these bacteria .

Pharmacokinetics

Similar pyridine carboxamide derivatives have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed to confirm these properties.

Result of Action

The inhibition of urease by this compound leads to a decrease in the survival of ureolytic bacteria . This results in a reduction in the severity of diseases caused by these bacteria, such as gastric and duodenal cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a halogen moiety in the pyridine ring significantly retards the degradation of the pyridine ring by microorganisms . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of halogens in the environment .

Biochemical Analysis

Biochemical Properties

2-Chloropyridine-4-carbothioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The nature of this interaction involves the inhibition of urease activity, which can be crucial in studying the enzyme’s function and potential therapeutic applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its effects on cell signaling pathways can lead to changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes, leading to changes in gene expression . For instance, its interaction with urease results in the inhibition of the enzyme’s activity, which can be attributed to the binding of this compound to the active site of the enzyme . This binding prevents the enzyme from catalyzing its reaction, thereby modulating its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been observed to result in sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, its interaction with urease can influence the urea cycle, leading to changes in the levels of metabolites such as ammonia and carbon dioxide . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action.

properties

IUPAC Name

2-chloropyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOBQZFUVLZZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609675
Record name 2-Chloropyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91447-89-1
Record name 2-Chloropyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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